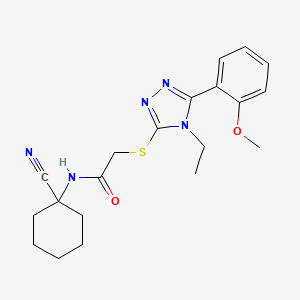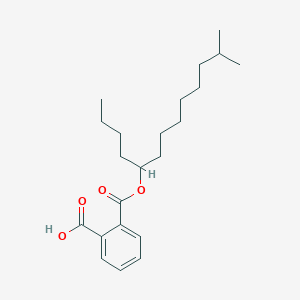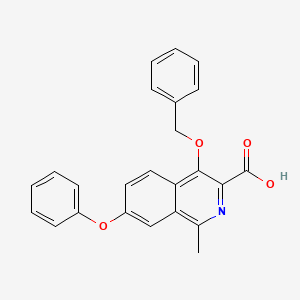![molecular formula C44H22Br8N4O12S4 B13351569 4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: is a complex organic compound with a molecular formula of C44H22Br8N4O12S4 and a molecular weight of 1566.16 g/mol . This compound is a derivative of porphyrin, a class of organic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll.
Métodos De Preparación
The synthesis of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] involves multiple steps. One common method includes the bromination of porphyrin derivatives followed by sulfonation . The reaction conditions typically involve the use of bromine and sulfuric acid under controlled temperatures to ensure the selective bromination and sulfonation of the porphyrin ring . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified porphyrin derivatives .
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) when exposed to light, which can induce cell death in targeted cells . This property is particularly useful in photodynamic therapy for cancer treatment . The molecular targets include cellular components such as DNA, proteins, and lipids, which are damaged by the ROS generated by the compound .
Comparación Con Compuestos Similares
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: can be compared with other similar compounds, such as:
Tetraphenylporphyrin: This compound is similar in structure but lacks the bromine and sulfonic acid groups, making it less reactive in certain applications.
Tetraphenylporphyrin Tetrasulfonic Acid: This compound has sulfonic acid groups but does not have the bromine atoms, which affects its electronic properties and reactivity.
The uniqueness of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] lies in its combination of bromine and sulfonic acid groups, which enhance its reactivity and make it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C44H22Br8N4O12S4 |
|---|---|
Peso molecular |
1566.2 g/mol |
Nombre IUPAC |
4-[2,3,7,8,12,13,17,18-octabromo-10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H22Br8N4O12S4/c45-29-31(47)39-26(18-3-11-22(12-4-18)70(60,61)62)41-33(49)35(51)43(55-41)28(20-7-15-24(16-8-20)72(66,67)68)44-36(52)34(50)42(56-44)27(19-5-13-23(14-6-19)71(63,64)65)40-32(48)30(46)38(54-40)25(37(29)53-39)17-1-9-21(10-2-17)69(57,58)59/h1-16,53,56H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68) |
Clave InChI |
PCDQXTKVZQZKFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C(=C(C(=C(C4=NC(=C(C5=C(C(=C(N5)C(=C6C(=C(C2=N6)Br)Br)C7=CC=C(C=C7)S(=O)(=O)O)Br)Br)C8=CC=C(C=C8)S(=O)(=O)O)C(=C4Br)Br)C9=CC=C(C=C9)S(=O)(=O)O)N3)Br)Br)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)

![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)






